N-(4-ethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(4-Ethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a structurally complex naphthyridine derivative featuring a 1,8-naphthyridine core with three key substituents:
- 4-Ethoxyphenyl group: An aromatic ring substituted with an ethoxy (-OCH₂CH₃) moiety at the para position.
- 7-Methyl group: A methyl (-CH₃) substituent at position 7 of the naphthyridine scaffold.
- Thiomorpholine-4-carbonyl group: A thiomorpholine ring (a sulfur-containing analog of morpholine) linked via a carbonyl group at position 2.
This compound is hypothesized to exhibit enhanced solubility and metabolic stability due to the thiomorpholine moiety, while the ethoxyphenyl group may modulate lipophilicity and target binding .
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-3-28-17-7-5-16(6-8-17)25-20-18-9-4-15(2)24-21(18)23-14-19(20)22(27)26-10-12-29-13-11-26/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAXPAYAGMOLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-ethoxyphenyl halides.
Methylation: The methyl group can be added through alkylation reactions using methylating agents like methyl iodide.
Thiomorpholine-4-carbonyl Group Addition: The thiomorpholine-4-carbonyl group can be introduced through an amide coupling reaction using thiomorpholine-4-carboxylic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent-Driven Differences in Physicochemical Properties
The table below compares substituents and inferred properties of the target compound with similar naphthyridine derivatives from literature:
Key Observations :
- The thiomorpholine-4-carbonyl group in the target compound likely enhances solubility and metabolic stability compared to morpholine analogs (e.g., 12a) due to sulfur’s reduced basicity and improved passive diffusion .
- Methyl at position 7 could reduce steric hindrance compared to bulkier substituents (e.g., phenyl in 3g), improving synthetic accessibility .
Biological Activity
N-(4-ethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on recent studies.
Chemical Structure and Synthesis
The compound features a naphthyridine core substituted with an ethoxyphenyl group and a thiomorpholine carbonyl group . The synthesis typically involves multi-step organic reactions, starting with the preparation of the naphthyridine core followed by the introduction of various substituents. The specific steps include:
- Preparation of Naphthyridine Core : Utilizing appropriate precursors to form the naphthyridine structure.
- Substitution Reactions : Introducing the ethoxyphenyl and thiomorpholine groups through various nucleophilic substitution reactions.
- Purification and Characterization : Employing techniques such as chromatography and spectroscopy to ensure purity and confirm structure.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities . The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
- The compound showed potent activity against Staphylococcus aureus and Escherichia coli , with MIC values comparable to established antibiotics.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It was evaluated for its ability to inhibit cancer cell proliferation in several human cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Cell Lines Tested : Notable efficacy was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective cytotoxicity.
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial properties of various naphthyridine derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting potential for development into a new class of antibiotics .
Study 2: Anticancer Potential
Another investigation focused on the anticancer activity of this compound, revealing that it significantly inhibited tumor growth in xenograft models. The study concluded that this compound could be a lead compound for further drug development targeting specific cancer pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,8-Naphthyridine | Basic naphthyridine structure | Antibacterial, anti-inflammatory |
| 7-Methyl-N-(4-methoxyphenyl)-1,8-naphthyridin-4-amine | Similar core with methoxy substitution | Anticancer |
| N-(3-chloro-4-methylphenyl)-7-methyl-3-(thiomorpholine) | Contains thiomorpholine | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
